3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine
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Overview
Description
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C7H4ClN5O2 and a molecular weight of 225.59 g/mol This compound features a pyridine ring substituted with a chloro group at the 3-position, a nitro group at the 5-position, and a 1,2,3-triazole ring at the 2-position
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine are currently unknown
Mode of Action
It is known that the nitro group and the triazole ring in the compound could potentially interact with biological targets, leading to changes in cellular functions .
Action Environment
Like other chemical compounds, its stability, solubility, and reactivity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine typically involves the reaction of 3-chloro-5-nitropyridine with sodium azide under suitable conditions to form the triazole ring . The reaction is generally carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the triazole ring. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloro group under basic conditions.
Major Products Formed
Scientific Research Applications
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the triazole ring.
5-Nitro-1,2,4-triazole-3-one: Contains a nitro group and a triazole ring but differs in the position and type of triazole ring.
Uniqueness
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is unique due to the presence of both a chloro and a nitro group on the pyridine ring, as well as the 1,2,3-triazole ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-chloro-5-nitro-2-(triazol-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-10-1-2-11-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBIABPHJGCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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